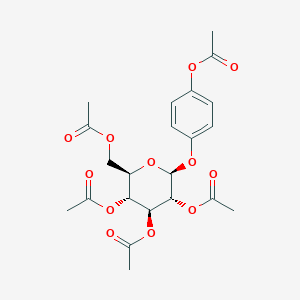
3-Methylthiazolidine-2,4-dione
概要
説明
3-Methylthiazolidine-2,4-dione (3-MTD) is an organic compound that has been studied extensively in the scientific community due to its wide range of applications. 3-MTD has been used in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. It is a versatile compound that can be used in both laboratory and industrial settings.
科学的研究の応用
抗菌剤
3-メチルチアゾリジン-2,4-ジオン誘導体は、抗菌剤としての可能性が研究されています。 チアゾリジン骨格は、細菌細胞壁合成に不可欠な細胞質Murリガーゼを阻害することが知られています . この阻害は、特に耐性菌に対する新しい抗生物質の開発につながる可能性があります。
抗酸化特性
研究によると、3-メチルチアゾリジン-2,4-ジオンは、活性酸素種(ROS)をスカベンジすることにより、抗酸化特性を示す可能性があります . この活性は、細胞損傷につながる可能性のある酸化ストレスを防ぐ上で重要であり、癌や神経変性疾患などのさまざまな疾患に関連しています。
血糖降下作用
3-メチルチアゾリジン-2,4-ジオンの最も重要な用途の1つは、糖尿病の管理における役割です。 PPAR-γ受容体活性化を介してインスリン抵抗性を改善することにより、血糖降下作用を示します . このメカニズムは、新しい抗糖尿病薬の開発にとって不可欠です。
抗炎症用途
この化合物は、抗炎症の可能性についても研究されています。 炎症性経路を調節することにより、関節炎やその他の慢性炎症性疾患などの状態の治療に使用できます .
抗腫瘍活性
3-メチルチアゾリジン-2,4-ジオンを含むチアゾリジン誘導体は、抗腫瘍研究で有望な結果を示しています。 これらは、癌細胞の増殖と生存に不可欠なさまざまな細胞経路を阻害することができます .
リポキシゲナーゼ阻害
炎症と癌の文脈では、リポキシゲナーゼ酵素は重要な役割を果たします。 3-メチルチアゾリジン-2,4-ジオン誘導体は、リポキシゲナーゼを阻害することが発見されており、これは炎症性疾患や癌の治療に有益です .
チロシナーゼ阻害
この化合物は、メラニン合成に関与する酵素であるチロシナーゼを阻害する能力について評価されています。 この用途は、特に美白製品の開発のための化粧品業界で関連しています .
グリーンケミストリーの応用
グリーンケミストリーの原則を用いた3-メチルチアゾリジン-2,4-ジオン誘導体の合成が検討されています。 このアプローチは、化学合成の環境への影響を軽減することを目的としており、持続可能な医薬品開発にとって不可欠です .
作用機序
Target of Action
3-Methylthiazolidine-2,4-dione (MTZD) is a derivative of thiazolidin-2,4-dione (TZD), which is known to play a central role in the biological functioning of several essential molecules
Mode of Action
It is known that the tzd scaffold, to which mtzd belongs, exhibits a wide range of biological activities . The specific interactions of MTZD with its targets and the resulting changes are subjects of ongoing research.
Result of Action
MTZD has been shown to be an effective ligand for tumor cells . This suggests that the compound may have potential anti-cancer properties.
Safety and Hazards
将来の方向性
生化学分析
Cellular Effects
The effects of 3-Methylthiazolidine-2,4-dione on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current data on these aspects are limited .
Dosage Effects in Animal Models
Studies on the effects of varying dosages of this compound in animal models are still in progress. Early findings suggest that the compound’s effects may vary with dosage, and there may be threshold effects as well as potential toxic or adverse effects at high doses .
Transport and Distribution
Future studies may reveal the transporters or binding proteins it interacts with and any effects on its localization or accumulation .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWNNMYODLLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361613 | |
| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16312-21-3 | |
| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-methylthiazolidine-2,4-dione synthesized according to the research?
A1: The research paper [] describes the synthesis of 5-benzylidene-3-methylthiazolidine-2,4-dione (6a) through the reaction of ethyl thiocyanoacetate (1) with benzaldehyde in the presence of N-methylthiourea. This reaction likely proceeds through a condensation and cyclization mechanism, although the paper does not delve into the specific mechanistic details.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















